molecular formula C25H21N7O4 B2427802 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920414-22-8

3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2427802
CAS RN: 920414-22-8
M. Wt: 483.488
InChI Key: BKBZPUAQMFEJMW-UHFFFAOYSA-N
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Description

The compound “3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a family of compounds that have been found to inhibit LSD1 activity and increase the expression of H3K4me2 at the cellular level .


Synthesis Analysis

The synthesis of similar compounds has been achieved using Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction was used with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo .


Chemical Reactions Analysis

The compound has been found to inhibit PC3 cells’ colony formation, increase cellular ROS content, suppress EGFR expression, and induce apoptosis . Another study found that similar compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their effects on various cancer cell lines. For instance, Badr et al. synthesized 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs and found that they exhibited good antibacterial activity against Staphylococcus aureus . Further investigations have also demonstrated antitumor activities against human cancer cell lines .

Antimicrobial Properties

The triazolothiadiazine derivatives have shown potential as antimicrobial agents. These compounds can inhibit the growth of bacteria and fungi. For example, certain derivatives have been effective against Staphylococcus aureus and Escherichia coli . Further studies are needed to explore their full spectrum of antimicrobial activity.

Antiviral Properties

While limited data exist, some triazolothiadiazine derivatives have demonstrated antiviral activity. Researchers have observed effects against certain viruses, although further studies are necessary to validate their potential as antiviral agents.

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and its potential therapeutic applications. For example, one study suggests that similar compounds could serve as a novel lead compound for the discovery of more triazolopyrimidine derivatives with improved anticancer potency and selectivity . Another study suggests that these compounds could be developed into potent urease inhibitors .

properties

IUPAC Name

3-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O4/c1-35-18-8-6-17(7-9-18)32-23-21(28-29-32)22(26-15-27-23)30-10-12-31(13-11-30)24(33)19-14-16-4-2-3-5-20(16)36-25(19)34/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBZPUAQMFEJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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